molecular formula C10H9ClN2O4S B008723 2H-1,2,4-Benzothiadiazine-3-propanoic acid, 6-chloro-, 1,1-dioxide CAS No. 101063-92-7

2H-1,2,4-Benzothiadiazine-3-propanoic acid, 6-chloro-, 1,1-dioxide

Cat. No. B008723
M. Wt: 288.71 g/mol
InChI Key: BZCZSFSMKFOMOK-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine-3-propanoic acid, 6-chloro-, 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Chlorothiazide, and it belongs to a class of drugs known as thiazide diuretics. Chlorothiazide is primarily used to treat hypertension and edema, and it works by increasing the excretion of sodium and water from the body. In

Scientific Research Applications

Chlorothiazide has been widely studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, diabetes, and osteoporosis. The compound has been shown to have antihypertensive effects by reducing blood pressure through the excretion of sodium and water from the body. Chlorothiazide has also been found to improve glucose tolerance and insulin sensitivity in patients with diabetes. Furthermore, the compound has been shown to have beneficial effects on bone health by increasing bone mineral density and reducing the risk of fractures.

Mechanism Of Action

Chlorothiazide works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney, leading to an increase in the excretion of sodium and water from the body. This results in a decrease in blood volume and a subsequent reduction in blood pressure. Chlorothiazide also has a mild diuretic effect, which further contributes to its antihypertensive action.

Biochemical And Physiological Effects

Chlorothiazide has been shown to have various biochemical and physiological effects on the body. The compound has been found to increase the excretion of potassium, magnesium, and calcium ions from the body, which can lead to electrolyte imbalances. Chlorothiazide has also been shown to increase the excretion of uric acid, which can lead to gout in some patients. Furthermore, the compound has been found to have a mild hypoglycemic effect, which can be beneficial in patients with diabetes.

Advantages And Limitations For Lab Experiments

Chlorothiazide has several advantages and limitations for lab experiments. The compound is readily available and relatively inexpensive, making it a popular choice for research studies. Chlorothiazide is also stable under normal laboratory conditions and can be easily stored for extended periods. However, the compound has limited solubility in water, which can make it difficult to prepare solutions for experiments. Furthermore, Chlorothiazide has a relatively short half-life, which can make it challenging to maintain consistent levels of the compound in the body.

Future Directions

There are several future directions for research on Chlorothiazide. One area of interest is the potential use of the compound in the treatment of osteoporosis. Chlorothiazide has been shown to increase bone mineral density in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of Chlorothiazide in combination with other drugs for the treatment of hypertension and heart failure. Finally, further studies are needed to explore the potential side effects and long-term safety of Chlorothiazide in humans.
Conclusion:
In conclusion, Chlorothiazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its antihypertensive, hypoglycemic, and bone-protective effects. Chlorothiazide has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.

Synthesis Methods

Chlorothiazide can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with chloroacetic acid, followed by oxidation and cyclization. The final product is obtained through recrystallization and purification. The synthesis of Chlorothiazide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

properties

CAS RN

101063-92-7

Product Name

2H-1,2,4-Benzothiadiazine-3-propanoic acid, 6-chloro-, 1,1-dioxide

Molecular Formula

C10H9ClN2O4S

Molecular Weight

288.71 g/mol

IUPAC Name

3-(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid

InChI

InChI=1S/C10H9ClN2O4S/c11-6-1-2-8-7(5-6)12-9(3-4-10(14)15)13-18(8,16)17/h1-2,5H,3-4H2,(H,12,13)(H,14,15)

InChI Key

BZCZSFSMKFOMOK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCC(=O)O

Origin of Product

United States

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